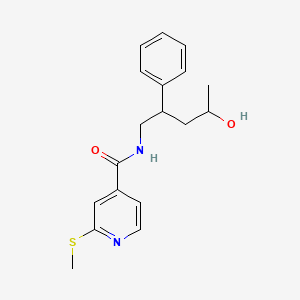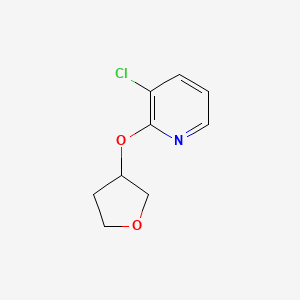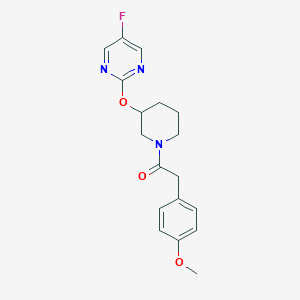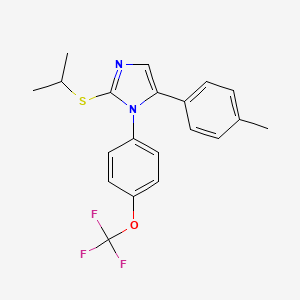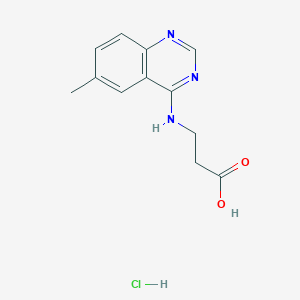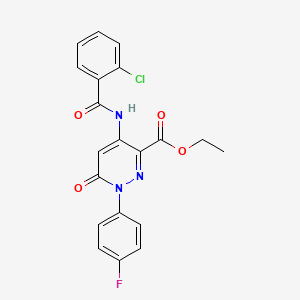
1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .Molecular Structure Analysis
The molecular structure of 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecular formula is C10H19NO2, and the molecular weight is 185.26 .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(3-MBPC) is a derivative of proline, an essential amino acid. Researchers have explored its potential as a scaffold for designing novel drugs. Its unique structure allows modifications at different positions, influencing biological activity. Some studies suggest that 1-(3-MBPC) derivatives could serve as antiviral, anti-inflammatory, or anticancer agents .
Neuroscience and Neuroprotection
The compound’s pyrrolidine ring and carboxylic acid group make it interesting for neuroscientists. It may play a role in neuroprotection or neuroregeneration. Researchers investigate its impact on neuronal survival, synaptic plasticity, and neurotransmitter release. Potential applications include treating neurodegenerative diseases or enhancing cognitive function .
Peptide Mimetics and Bioactive Peptides
1-(3-MBPC) can serve as a building block for peptide mimetics. By modifying its side chains, scientists create analogs that mimic biologically active peptides. These mimetics may act as receptor agonists or antagonists, affecting cellular signaling pathways. Applications range from modulating immune responses to regulating hormonal balance .
Chiral Catalysts in Organic Synthesis
Chirality matters in organic chemistry. Researchers have explored 1-(3-MBPC)-based chiral catalysts for asymmetric synthesis. These catalysts enable the creation of enantiomerically pure compounds, crucial in drug synthesis and natural product chemistry. The compound’s stereochemistry influences its catalytic efficiency .
Materials Science and Supramolecular Chemistry
Supramolecular assemblies play a role in materials design. 1-(3-MBPC) can form hydrogen-bonded networks, making it useful in creating functional materials. Researchers investigate its self-assembly behavior, including crystal structures and host-guest interactions. Applications include drug delivery systems, sensors, and molecular recognition .
Amino Acid Derivatives in Agriculture
Amino acids impact plant growth and stress tolerance. 1-(3-MBPC) derivatives may enhance crop yield, nutrient uptake, and resistance to environmental stressors. Researchers study their effects on plant physiology, soil health, and microbial communities. These derivatives could find applications in sustainable agriculture .
properties
IUPAC Name |
1-(3-methylbutanoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(2)6-9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVLZADPBRUAGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-3-[[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2363035.png)
![7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2363036.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2363037.png)
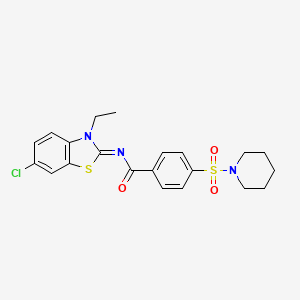
![N-(3,4-dimethylphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2363040.png)
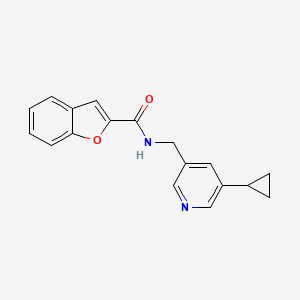
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2363043.png)
